4-Heptanesulfonic acid
Description
Contextualizing Heptanesulfonic Acids within Alkyl Sulfonic Acid Chemistry
Heptanesulfonic acids are a specific subset of a broader class of organic compounds known as alkyl sulfonic acids. These organosulfur compounds are characterized by the general formula R−S(=O)₂−OH, where R represents an alkyl group (in this case, a heptyl group) and the S(=O)₂(OH) is a sulfonyl hydroxide (B78521) group. wikipedia.org Essentially, an alkyl sulfonic acid can be viewed as sulfuric acid with one hydroxyl group substituted by an organic alkyl substituent. wikipedia.org
Alkyl sulfonic acids are generally strong acids, with pKa values that can be around -2, making them effective as catalysts in various chemical reactions. ontosight.ai They are typically solids at room temperature and exhibit high solubility in water. ontosight.ainoaa.gov This class of compounds is widely utilized in the chemical industry for manufacturing detergents, surfactants, dyes, and pharmaceuticals. ontosight.aiatamanchemicals.com Their properties, such as the ability to improve contact between water and minerals, are influenced by the length of the alkyl chain. atamanchemicals.com
Historical Development of Research Pertaining to Heptanesulfonic Acid Analogs (e.g., 1-Heptanesulfonic Acid, Perfluoroheptanesulfonic Acid)
The study of heptanesulfonic acids has been significantly shaped by research into its specific isomers and analogs, most notably 1-Heptanesulfonic acid and Perfluoroheptanesulfonic acid (PFHpS).
1-Heptanesulfonic Acid : Much of the historical and ongoing research interest in heptanesulfonic acids is centered on the 1-isomer, particularly its sodium salt (sodium 1-heptanesulfonate). It has long been established as a crucial ion-pairing reagent in analytical techniques like High-Performance Liquid Chromatography (HPLC). mpbio.comdawnscientific.com Its application is well-documented for the separation and analysis of peptides, proteins, and various vitamins. mpbio.comnih.govresearchgate.net The surfactant properties of its sodium salt have also made it a compound of interest in chemical synthesis, for example, as a catalyst in the formation of benzimidazoles. researchgate.net
Perfluoroheptanesulfonic Acid (PFHpS) : A more recent area of intensive research involves the perfluorinated analog, PFHpS. This compound belongs to the large group of per- and polyfluoroalkyl substances (PFAS), which have attracted considerable attention due to their extreme persistence in the environment and potential adverse health effects. diva-portal.org Research on PFHpS is often part of larger-scale studies aimed at understanding the sources, pathways, and toxicity of the entire PFAS class of chemicals. diva-portal.orgarchives.govnih.gov Studies have investigated its presence in the environment and its potential for bioaccumulation, with some research exploring its effects on neurodevelopmental processes in model organisms like zebrafish. nih.govresearchgate.net
Current Research Landscape and Scholarly Significance of Heptanesulfonic Acids
The scholarly significance of heptanesulfonic acids today is twofold. Firstly, the non-fluorinated analogs, primarily 1-heptanesulfonic acid, remain highly relevant in analytical chemistry. They continue to be indispensable as ion-pairing reagents for enhancing the separation of polar and ionic compounds in modern liquid chromatography. dawnscientific.comchromforum.orgnih.gov Research continues to refine HPLC methods that utilize heptanesulfonic acid for the analysis of complex biological and pharmaceutical samples. researchgate.netnih.gov
Secondly, the fluorinated analog, PFHpS, is at the forefront of environmental science and toxicology research. As a member of the PFAS family, it is a key compound in studies assessing environmental contamination and human exposure. diva-portal.orgnih.gov The distinct toxicological profiles of different PFAS, including PFHpS, necessitate ongoing investigation to understand their specific risks and to inform regulatory decisions. researchgate.netnih.gov This research highlights the contrasting roles of heptanesulfonic acid analogs: one as a tool for analysis and the other as a subject of environmental and health scrutiny.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
heptane-4-sulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O3S/c1-3-5-7(6-4-2)11(8,9)10/h7H,3-6H2,1-2H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDBKFIFRQCZQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)S(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431141 | |
| Record name | 4-Heptanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183278-21-9 | |
| Record name | 4-Heptanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for Heptanesulfonic Acids
Direct Sulfoxidation Routes for n-Heptane to Heptanesulfonic Acid
The direct sulfoxidation of n-heptane represents a significant achievement in C-H bond functionalization, converting a chemically inert alkane into a valuable sulfonic acid. acs.org This process is particularly notable for its industrial applications, where the resulting alkanesulfonic acids are used as biodegradable surfactants. researchgate.net
Semiconductor-Photocatalyzed Processes and Proposed Mechanisms
A key advancement in this field is the use of semiconductor photocatalysis to drive the sulfoxidation of alkanes. researchgate.net The process activates alkanes using visible light in the presence of a semiconductor catalyst, typically titanium dioxide (TiO2), under a sulfur dioxide (SO2) and oxygen (O2) atmosphere. researchgate.netresearchgate.net For n-heptane, the reaction is generally performed in the neat liquid. researchgate.netresearchgate.net
The proposed mechanism involves several critical steps:
Visible Light Absorption : Although TiO2 primarily absorbs UV light, its complexation with SO2 on the semiconductor surface creates a charge-transfer (CT) band that enables absorption of visible light (λ ≥ 400 nm). researchgate.netresearchgate.net
Generation of Primary Charges : Upon irradiation, electron-hole pairs are generated in the semiconductor. researchgate.net
Alkyl Radical Formation : The initial charge separation leads to the formation of alkyl radicals. This occurs via two main pathways: dissociative electron transfer from the alkane and hydrogen abstraction by hydroxyl radicals, which are produced from oxygen reduction. researchgate.net
Radical Chain Reaction : Once formed, the heptyl radical initiates a radical chain reaction, similar to classical UV-induced sulfoxidation. researchgate.netresearchgate.net The alkyl radical (R•) reacts with SO2 and O2 to generate an alkylpersulfonyl radical (RSO2OO•), which then abstracts a hydrogen atom from another n-heptane molecule to produce the heptanesulfonic acid (RSO3H) and a new alkyl radical, propagating the chain. researchgate.net
This photocatalytic method is highly chemoselective, yielding primarily sulfonic acids with only trace amounts of by-products like sulfates, ketones, or alcohols. researchgate.net The TiO2 surface plays a crucial role not only in enabling visible-light activity but also in directing the chemoselective C-S bond formation. researchgate.net
Influence of Catalytic Systems on Heptanesulfonic Acid Yield and Selectivity
The choice of catalyst and reaction conditions significantly impacts the yield and selectivity of heptanesulfonic acid. Various forms of titanium dioxide have been studied for their photocatalytic efficiency in the sulfoxidation of n-heptane. researchgate.net
The reaction is subject to product inhibition, where the produced sulfonic acid strongly adsorbs onto the catalyst surface, leading to deactivation over time. researchgate.net This deactivation is linked to a change in the semiconductor's electronic properties, shifting it from n-type to p-type. However, the catalyst's initial activity can be fully restored by washing it with a solvent like methanol (B129727). researchgate.net While the photocatalytic sulfoxidation of n-heptane can produce a mixture of regioisomers, analysis of the product via HPLC often compares it to an authentic sample of 1-heptanesulfonic acid, indicating it as a major product. researchgate.netwiley-vch.de The formation of other regioisomers (2-, 3-, and 4-heptanesulfonic acid) is possible, though some methods report high selectivity for the terminal product. researchgate.netresearchgate.net
Table 1: Initial Formation Rate of Heptanesulfonic Acid with Various Titania Photocatalysts This table is generated based on research findings detailing the photocatalytic sulfoxidation of n-heptane.
| Photocatalyst | Initial Rate (rᵢ) [mM h⁻¹] |
|---|---|
| Titanhydrat AN | 0.8 |
| Titanhydrat Hx | 0.8 |
| Hombikat UV 100 | 0.6 |
| P25 | 0.4 |
| Anatase | 0.2 |
| Rutile | 0.0 |
Synthesis of Heptanesulfonic Acid Derivatives and Analogs
Beyond its direct synthesis, heptanesulfonic acid and its salts serve as precursors or catalysts for creating more complex molecules.
Formation of N-Nitrosoaminoalkanesulfonic Acids from Aminoalkanesulfonates
A notable derivative class is the N-nitrosoaminoalkanesulfonic acids. These compounds can be synthesized from aminoalkanesulfonates. nih.gov The general synthesis involves a two-step process. First, sodium aminoalkanesulfonates are prepared through the reaction of substituted amines with aldehyde sodium bisulfites at temperatures between 40-60°C. nih.govresearchgate.net Subsequently, these aminoalkanesulfonates undergo nitrosation to yield the corresponding N-nitroso derivatives. nih.govresearchgate.net While this method is general for various aminoalkanesulfonates, it provides a direct pathway to N-nitroso derivatives of aminoheptanesulfonic acids, representing a key functionalization of the parent sulfonic acid structure. nih.gov
Utilization of 1-Heptanesulfonic Acid Sodium Salt as a Catalyst in Organic Synthesis, such as the one-pot synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzo[d]imidazoles
1-Heptanesulfonic acid sodium salt has emerged as an effective and reusable catalyst in multicomponent organic syntheses. sigmaaldrich.comijiset.com One prominent example is its use in the one-pot synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzo[d]imidazoles. core.ac.ukcapes.gov.br This reaction involves the condensation of o-phenylenediamine (B120857) with various aromatic aldehydes. sigmaaldrich.comresearchcommons.org
The use of 1-heptanesulfonic acid sodium salt offers several advantages, including operational simplicity, high yields, and good chemoselectivity. scilit.com It functions as a Brønsted acid catalyst, facilitating the nucleophilic addition and subsequent cyclization steps required to form the benzimidazole (B57391) core. ijiset.com The reaction is often carried out under mild conditions and has been shown to be effective for a diverse range of substrates. core.ac.uk
Table 2: Catalytic Synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzo[d]imidazoles using 1-Heptanesulfonic Acid Sodium Salt This table summarizes typical results from the one-pot synthesis of benzimidazole derivatives catalyzed by 1-heptanesulfonic acid sodium salt.
| Aldehyde Substituent (Ar) | Product Yield (%) |
|---|---|
| H | 92 |
| 4-CH₃ | 94 |
| 4-OCH₃ | 93 |
| 4-Cl | 95 |
| 4-NO₂ | 96 |
| 2-Cl | 90 |
Advanced Spectroscopic and Chromatographic Characterization in Heptanesulfonic Acid Research
Method Development in High-Performance Liquid Chromatography (HPLC) for Heptanesulfonic Acid Analogs
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of chemical compounds. The development of methods involving heptanesulfonic acid analogs has been pivotal for enhancing the separation of a wide array of analytes.
In reversed-phase liquid chromatography (RPLC), the stationary phase is nonpolar, while the mobile phase is polar. This setup is highly effective for separating nonpolar compounds. However, polar and ionizable analytes are often poorly retained, eluting quickly with the mobile phase without adequate separation. technologynetworks.com To overcome this, 1-heptanesulfonic acid sodium salt is frequently employed as an ion-pairing reagent. sigmaaldrich.comglentham.com
The fundamental principle of ion-pair chromatography (IPC) involves the addition of a reagent to the mobile phase that contains a large, ionic molecule with a charge opposite to that of the analyte. thermofisher.com 1-heptanesulfonic acid sodium salt, an anionic surfactant, possesses a polar sulfonate head group and a nonpolar seven-carbon alkyl chain. sigmaaldrich.com When introduced into the mobile phase, two primary mechanisms are proposed to explain its effect on retention:
Ion-Pair Formation in the Mobile Phase: The heptanesulfonate anion can form a neutral, reversible ion-pair with a positively charged (cationic) analyte in the polar mobile phase. google.comfarmaciajournal.com This newly formed neutral complex exhibits increased hydrophobicity, allowing it to interact more strongly with the nonpolar stationary phase (like C8 or C18), thus increasing its retention time and enabling separation from other components. technologynetworks.comfarmaciajournal.com
Dynamic Ion-Exchange on the Stationary Phase: Alternatively, the nonpolar alkyl tail of the heptanesulfonate ion can adsorb onto the hydrophobic stationary phase, creating a dynamic, negatively charged surface. thermofisher.comfarmaciajournal.com This effectively transforms the stationary phase into a pseudo-ion-exchanger. Positively charged analytes in the mobile phase are then retained through electrostatic attraction to this modified surface. farmaciajournal.com
This technique, sometimes referred to as "soap chromatography" in its early days, significantly enhances the retention and separation of polar and ionic compounds like peptides, proteins, and various pharmaceuticals on standard RPLC columns. farmaciajournal.comnih.govsdfine.com
The effectiveness of separations using heptanesulfonic acid as an ion-pairing reagent is highly dependent on the careful optimization of the mobile phase composition. bgsu.edu Key parameters that are manipulated to achieve desired retention and resolution include the concentration of the ion-pairing reagent, the pH of the aqueous phase, and the concentration of the organic modifier, typically acetonitrile (B52724) or methanol (B129727). bgsu.eduresearchgate.net
pH: The pH of the mobile phase is a critical factor as it controls the ionization state of both the analyte and the ion-pairing reagent. technologynetworks.com For heptanesulfonic acid to be an effective ion-pairing agent for basic compounds, the pH must be maintained at a level where the analytes are in their ionized (cationic) form. bgsu.edu For instance, in the analysis of folic acid and its impurities, the pH of the aqueous phase was adjusted to 2.1 to ensure proper ionization and separation. researchgate.net Similarly, for the separation of aromatic biogenic amines, an optimal pH of 2.45 was determined. dergipark.org.tr
Acetonitrile/Organic Modifier Concentration: Organic solvents like acetonitrile and methanol are added to the mobile phase to modulate the retention of analytes. technologynetworks.com Increasing the concentration of the organic modifier generally decreases the retention time of the ion-pairs by increasing the mobile phase's elution strength. thermofisher.com Finding the optimal balance is crucial. For example, a study on folic acid separation identified an optimal mobile phase composition of 5.3% acetonitrile in a 3 mM sodium 1-heptanesulfonate aqueous solution. researchgate.net In another application for separating biogenic amines, a 28% acetonitrile concentration was found to be ideal. dergipark.org.tr The specific ratio of the organic modifier to the aqueous buffer is fine-tuned to achieve the best separation between the compounds of interest. farmaciajournal.com
Concentration of 1-Heptanesulfonic Acid: The concentration of the ion-pairing reagent itself is a powerful tool for controlling retention. Higher concentrations can lead to stronger retention of oppositely charged analytes, while too low a concentration may result in insufficient retention. technologynetworks.com Typical concentrations used in the mobile phase range from 0.005 M to higher concentrations depending on the specific application. google.com The optimization process often involves systematically varying these parameters to find the conditions that provide the best resolution and peak shape for the target analytes. researchgate.net
Table 1: Examples of Optimized HPLC Conditions Using 1-Heptanesulfonic Acid
| Analyte(s) | Optimal Mobile Phase Composition | pH | Column Type | Reference |
| Folic Acid and its impurities | Acetonitrile / 3 mM Sodium 1-heptanesulfonate (5.3:94.7 v/v) | 2.1 | Reversed-Phase | researchgate.net |
| Aromatic Biogenic Amines and Amino Acids | Acetonitrile / Water with 6.10⁻³ mol/L 1-heptanesulfonic acid sodium salt (28% v/v MeCN) | 2.45 | Reversed-Phase | dergipark.org.tr |
| Ondansetron (B39145) Hydrochloride | Methanol / 0.3% Sodium heptanesulfonate in 10 mM sodium dihydrogen phosphate (B84403) buffer (60:40 v/v) | 3.0 | Ultrasphere C8 | farmaciajournal.com |
| Ethambutol | Not specified, used as ion-pairing reagent | Not specified | Reversed-Phase | sigmaaldrich.com |
The versatility of ion-pairing chromatography (IPC) with heptanesulfonic acid has led to its widespread application in the analysis of a diverse range of substances. technologynetworks.com
Pharmaceuticals: IPC is extensively used in the pharmaceutical industry for the analysis of drugs and their metabolites, which are often polar or ionic. technologynetworks.comchemimpex.com For example, a stability-indicating HPLC method for the antipsychotic drug asenapine (B1667633) was developed using heptanesulfonic acid as the ion-pairing agent. technologynetworks.com It has also been successfully used for the quantitative estimation of ondansetron hydrochloride in bulk and pharmaceutical dosage forms and for the separation of folic acid from its impurities. farmaciajournal.comresearchgate.net Other applications include the analysis of ketoprofen, etoricoxib, and diclofenac (B195802) sodium. nih.gov
Peptides and Proteins: The analysis of peptides and proteins by RPLC is significantly improved by the use of ion-pairing reagents. sigmaaldrich.comnih.govsdfine.com Heptanesulfonic acid helps to increase the retention of these biomolecules, which can contain multiple charged groups, allowing for better separation and resolution. chemimpex.com
Organic and Inorganic Compounds: The application of heptanesulfonic acid extends to a broad range of other organic and inorganic analytes. It is used in the determination of water-soluble vitamins, aromatic biogenic amines and their precursor amino acids, and catecholamines like epinephrine (B1671497) and norepinephrine (B1679862). sigmaaldrich.comsigmaaldrich.comdergipark.org.tr The technique is suitable for analyzing both organic acids and bases, as well as inorganic ions. technologynetworks.comgoogle.com
Derivatization Strategies for Heptanesulfonic Acid and Related Compounds
Derivatization is a chemical modification process used to convert an analyte into a product (a derivative) with properties that are better suited for a specific analytical technique. This is often done to improve detection sensitivity or chromatographic behavior.
While heptanesulfonic acid itself is used as a mobile phase additive, related sulfonic acid compounds, specifically alkyl sulfonates, are often the target of analysis, particularly as potential genotoxic impurities in drug substances. researchgate.netnih.gov Direct detection of these compounds can be challenging. Pre-column derivatization is a strategy where the analyte is chemically modified before being introduced into the HPLC column. actascientific.com
This technique aims to attach a "tag" to the analyte molecule that possesses strong UV-absorbing or fluorescent properties, thereby significantly enhancing the sensitivity of detection. actascientific.com For instance, a method was developed for the trace analysis of alkylating compounds, including alkyl sulfonates, using butyl 1-(pyridin-4-yl)piperidine-4-carboxylate (BPPC) as a pre-column derivatization reagent. researchgate.netnih.gov This derivatization enhances the screening potential for these compounds when analyzed by LC-MS/MS. researchgate.netnih.gov Another approach uses trimethylamine (B31210) or triethylamine (B128534) as the derivatizing reagent for alkyl sulfonates, converting them into highly polar quaternary ammonium (B1175870) products that can be effectively retained on a hydrophilic interaction liquid chromatography (HILIC) column and detected with high sensitivity. researchgate.net
Mass spectrometry imaging (MSI) is a powerful technique that visualizes the spatial distribution of molecules directly within biological tissue sections. researchgate.net However, the detection of small, polar molecules can be hampered by low ionization efficiency and background interference. researchgate.netnih.gov On-tissue chemical derivatization (OTCD) is an emerging strategy to overcome these limitations. researchgate.netnih.gov
In OTCD, a derivatizing reagent is applied directly to the surface of a tissue slice. This reagent selectively reacts with target functional groups on the analytes, attaching a chemical tag that improves their ionization and detection by mass spectrometry. researchgate.netresearchgate.net While not a direct derivatization of heptanesulfonic acid, this methodology is highly relevant for the analysis of compounds that are typically separated using heptanesulfonic acid in HPLC, such as small polar metabolites with carboxyl or amine groups. diva-portal.org
For example, reagents like 1-(4-(aminomethyl)phenyl)pyridin-1-ium chloride (AMPP) are used for the on-tissue derivatization of molecules containing carboxylic acid and aldehyde groups. diva-portal.orgnih.gov This "charge-tagging" strategy significantly enhances the detection sensitivity for a wide range of metabolites, including amino acids, neurotransmitters, and fatty acids, allowing for their comprehensive mapping within brain tissue. diva-portal.orgnih.govacs.org This approach enables the imaging of numerous metabolites that might otherwise be undetectable. diva-portal.org
Derivatization for Volatile and Hydrophilic Metabolites using Alkyl Sulfonates
In the realm of metabolomics, the analysis of volatile and hydrophilic metabolites presents a significant analytical challenge. These molecules, due to their inherent polarity, often exhibit poor retention on conventional reversed-phase high-performance liquid chromatography (HPLC) columns, eluting at or near the void volume. While chemical derivatization techniques such as silylation, acylation, or alkylation are commonly employed to increase volatility for gas chromatography-mass spectrometry (GC-MS) or to introduce a chromophore for UV-Vis detection in HPLC, an alternative strategy involves the use of alkyl sulfonates, like 4-heptanesulfonic acid, as ion-pairing agents. Current time information in Bangalore, IN.researchgate.netwdh.ac.id This approach modifies the retention behavior of polar analytes without altering their chemical structure, thereby facilitating their separation and detection.
The primary role of this compound in the analysis of hydrophilic metabolites is not as a derivatizing agent that forms a new covalent bond to create a more volatile compound, but as an ion-pairing reagent in reversed-phase HPLC. researchgate.netingentaconnect.com This technique, known as ion-pair chromatography (IPC), is particularly effective for the separation of ionic and highly polar organic compounds. Current time information in Bangalore, IN.
The mechanism of ion-pair chromatography involves the addition of an ion-pairing reagent, such as this compound, to the mobile phase. Current time information in Bangalore, IN. In solution, the sulfonic acid exists as a negatively charged sulfonate ion. This ion can form an electrostatic interaction with positively charged analytes, such as protonated amines or catecholamines, which are common classes of hydrophilic metabolites. The resulting ion pair is electrically neutral and behaves as a more hydrophobic entity. This increased hydrophobicity enhances the interaction with the non-polar stationary phase (e.g., C18) of the HPLC column, leading to increased retention times and improved separation from other components in the sample matrix. Current time information in Bangalore, IN.bgsu.edu
Detailed research findings have demonstrated the efficacy of using heptanesulfonic acid for the analysis of various hydrophilic metabolites. For instance, it has been successfully employed in the determination of catecholamines like epinephrine and norepinephrine in urine samples. bgsu.edu These small, polar molecules are notoriously difficult to retain on reversed-phase columns. By adding 1-heptanesulfonic acid to the extracted samples before injection, a stable retention and separation of these analytes was achieved. bgsu.edu Similarly, heptanesulfonic acid has been utilized in the mobile phase for the analysis of aminoglycoside antibiotics, which are also highly polar compounds. researchgate.net
The effectiveness of the separation in ion-pair chromatography with this compound is influenced by several factors, including the concentration of the ion-pairing agent, the pH of the mobile phase, and the choice of organic modifier. Current time information in Bangalore, IN. The concentration of heptanesulfonic acid needs to be optimized; too low a concentration will result in insufficient retention, while too high a concentration can lead to excessively long retention times and potential column saturation. Current time information in Bangalore, IN. The pH of the mobile phase is critical as it must ensure that both the analyte and the ion-pairing agent are in their ionized forms to facilitate the electrostatic interaction. bgsu.edu
Interactive Data Table: Parameters for Ion-Pair Chromatography using Heptanesulfonic Acid
| Parameter | Description | Typical Range/Value | Impact on Separation |
| Analyte Type | Positively charged hydrophilic metabolites | Amines, Catecholamines, Amino Acids | Forms ion-pair with negatively charged sulfonate |
| Stationary Phase | Non-polar | C18, C8 | Increased retention of the neutral ion-pair |
| Mobile Phase pH | Acidic to neutral | pH 2.5 - 7.5 | Ensures ionization of both analyte and ion-pairing agent |
| Heptanesulfonic Acid Conc. | Millimolar range in mobile phase | 5 mM - 20 mM | Affects retention time; requires optimization |
| Organic Modifier | Acetonitrile, Methanol | Varies | Adjusts overall retention and selectivity |
| Detection Method | UV-Vis, Mass Spectrometry (MS) | Wavelength dependent on analyte | Heptanesulfonic acid is not derivatizing to add a chromophore |
While highly effective for HPLC separations, it is important to note that alkyl sulfonates like this compound are non-volatile. researchgate.net This can pose a challenge when coupling HPLC with mass spectrometry, as the ion-pairing reagent can contaminate the ion source. researchgate.net However, methods have been developed to mitigate this, such as diverting the eluent containing the ion-pairing reagent away from the mass spectrometer. bgsu.edu
Theoretical and Computational Investigations of Heptanesulfonic Acid Structures and Reactivity
Quantum Mechanical and Molecular Dynamics Simulations of Alkyl Sulfonic Acids
Quantum mechanical (QM) calculations, based on the principles of quantum physics, provide highly accurate descriptions of the electronic structure of molecules. However, their computational cost often limits their application to relatively small systems. For larger systems or for studying the dynamic behavior of molecules over time, molecular dynamics (MD) simulations are employed. MD simulations use classical mechanics and force fields to model the movements and interactions of atoms and molecules.
Force fields are sets of parameters that describe the potential energy of a system. For alkyl sulfonic acids, force-field parameters have been developed based on established models like CHARMM (Chemistry at HARvard Macromolecular Mechanics) and OPLS (Optimized Potentials for Liquid Simulations). acs.orgacs.org These parameters are often refined using data from QM calculations and available experimental results to ensure accuracy. acs.org
MD simulations utilizing these force fields can be used to examine a wide range of properties for liquid systems of alkyl sulfonic acids like 4-heptanesulfonic acid. researcher.life These include:
Thermodynamic Properties: Such as density and heat of vaporization. researcher.life
Structural Properties: Including radial and spatial distribution functions, which describe how molecules arrange themselves with respect to one another. acs.org
Transport Properties: Such as shear viscosity and translational diffusion coefficients, which relate to how the molecules move within the liquid. researcher.life
These simulations provide a detailed picture of intermolecular interactions, such as hydrogen bonding, which is a key feature of sulfonic acids and governs many of their physical properties. acs.orgresearcher.life By studying a series of linear alkylbenzene sulfonates, simulations have shown that properties like surface tension and molecular orientation at interfaces are related to the length and structure of the alkyl tail. nih.gov
| Property Investigated | Simulation Method | Key Findings for Alkyl Sulfonic Acids |
| Thermodynamic Properties | Molecular Dynamics (MD) | Provides data on density and heat of vaporization. researcher.life |
| Structural Arrangement | MD with CHARMM/OPLS | Determines radial distribution functions and hydrogen bond structure. acs.orgacs.org |
| Transport Behavior | Molecular Dynamics (MD) | Calculates shear viscosity and diffusion coefficients. researcher.life |
| Interfacial Properties | Molecular Dynamics (MD) | Relates alkyl tail length to surface tension and molecular tilt. nih.gov |
Density Functional Theory (DFT) Applications in Understanding Heptanesulfonic Acid Properties and Interactions
Density Functional Theory (DFT) is a class of quantum mechanical methods that has become one of the most popular and versatile tools in computational chemistry. nih.govaps.org The core principle of DFT is that the ground-state energy and other properties of a molecule are a unique functional of its electron density. aps.org This approach offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.
For sulfonic acids, DFT is extensively used to investigate fundamental properties and interactions. DFT calculations can accurately predict molecular geometries, electronic structures, and the nature of chemical bonds. researchgate.netpku.edu.cn This is crucial for understanding the reactivity and interaction of the sulfonic acid group (-SO₃H).
Key applications of DFT for systems related to this compound include:
Proton Dissociation: DFT can model the process of proton donation (acidity) by calculating the energetics of the sulfonic acid and its conjugate base (sulfonate). Studies have used DFT to understand how the chemical environment, such as the presence of water molecules or different neighboring chemical groups, affects the ease of proton dissociation. researchgate.net
Interaction with Ions and Molecules: DFT is used to calculate the binding energies and geometries of sulfonic acids and sulfonates interacting with cations (like Na⁺, Mg²⁺, Ca²⁺) and other molecules. pku.edu.cn These calculations reveal the nature of these interactions, for example, showing that sulfonates can bind to metal cations in a bidentate fashion (through two oxygen atoms). pku.edu.cn
Conformational Analysis: For flexible molecules like this compound, DFT can be used to determine the relative energies of different spatial arrangements (conformers) and to analyze intramolecular interactions, such as hydrogen bonds between the sulfonate group and other parts of the molecule. rsc.org
| Application Area | DFT-Calculated Property | Relevance to Sulfonic Acids |
| Acidity | Proton Dissociation Energy | Quantifies the ease of proton donation, a defining characteristic. researchgate.net |
| Intermolecular Forces | Binding Energy, Interaction Geometry | Describes interactions with ions, water, and other solvents. pku.edu.cn |
| Material Science | Electronic Structure, Morphology | Predicts properties of sulfonated polymers for membranes. mdpi.com |
| Structural Chemistry | Conformational Energies | Determines stable molecular shapes and intramolecular bonding. rsc.org |
Computational Approaches for Predicting Reactivity and Spectroscopic Signatures of Sulfonic Acid Systems
Computational methods are invaluable for predicting the reactivity of chemical species and for interpreting and predicting their spectroscopic signatures. By modeling reaction pathways and calculating spectroscopic properties, these approaches provide a deeper understanding of chemical processes.
Predicting Reactivity: The reactivity of a molecule is determined by its electronic structure and the energy changes that occur during a chemical reaction. Computational methods, particularly DFT, can be used to map out the potential energy surface of a reaction. aip.org This involves identifying the structures of reactants, products, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state is the activation barrier, which determines the rate of the reaction. For reactions involving sulfonic acids, such as esterification, DFT studies have been used to evaluate different possible mechanisms and determine the most likely reaction pathway by comparing activation barriers. researchgate.net Such studies have shown that some proposed intermediates, like those involving a pentacoordinate sulfur atom, can be ruled out based on their high energy. researchgate.net
Predicting Spectroscopic Signatures: Spectroscopy is a primary tool for identifying and characterizing molecules. Computational chemistry can predict various types of spectra, providing a powerful complement to experimental work. For sulfonic acid systems, the prediction of vibrational spectra (e.g., infrared or IR spectra) is particularly useful. By calculating the vibrational frequencies of a molecule, researchers can predict the positions of absorption peaks in its IR spectrum. aip.orgaip.org This is useful for:
Identifying unknown compounds: Comparing a calculated spectrum with an experimental one can confirm the identity of a substance.
Distinguishing between isomers: Different isomers, such as various rotamers (conformers) of a sulfonic acid, will have distinct vibrational spectra that can be predicted computationally. aip.org
Assigning spectral features: Calculations help assign specific peaks in an experimental spectrum to particular vibrational modes of the molecule, such as the characteristic S=O stretch. aip.org
These predictive capabilities are essential, especially for studying transient or difficult-to-isolate species. aip.org
| Prediction Target | Computational Method | Calculated Parameter | Significance |
| Reaction Mechanism | Density Functional Theory (DFT) | Transition State Structures, Activation Energies | Elucidates the most favorable pathway for a chemical reaction. researchgate.net |
| Infrared Spectrum | DFT, Vibrational Frequency Calculation | Vibrational Frequencies and Intensities | Allows for the identification and characterization of molecules and their conformers. aip.orgaip.org |
| Chemical Stability | DFT | Reaction Enthalpies | Determines the relative stability of isomers and reaction products. aip.org |
COSMO-RS Methodologies in Designing Mass-Separating Agents Featuring Sulfonate Moieties
The design of efficient separation processes, such as liquid-liquid extraction, is critical in chemical engineering and pharmaceutical development. scm.com The effectiveness of such processes depends on the thermodynamic properties of the components in the mixture, particularly their activity coefficients, which describe the deviation from ideal behavior in a solution. Predicting these properties is a key challenge.
The "Conductor-like Screening Model for Real Solvents" (COSMO-RS) is a powerful computational method for predicting thermodynamic properties of liquids and solutions. wikipedia.org It uniquely combines quantum chemical calculations with statistical thermodynamics. scm.com The process begins with a QM calculation (typically DFT) for each individual molecule, where the molecule is placed in a virtual conductor. This calculation generates a "screening charge density" (σ-profile) on the molecular surface, which serves as a detailed descriptor of the molecule's polarity. wikipedia.org
In the second step, COSMO-RS uses these σ-profiles in a statistical mechanics framework to calculate the chemical potential of each component in a liquid mixture. wikipedia.org From the chemical potentials, a wide range of thermodynamic equilibrium properties can be derived, including:
Activity coefficients
Solubility
Partition coefficients (e.g., logP)
Vapor pressure
Free energy of solvation
A key advantage of COSMO-RS is its predictive power. Because it is based on first-principles quantum chemistry, it does not rely on extensive experimental data or group contribution parameters like older models (e.g., UNIFAC), making it applicable to a vast range of novel molecules and mixtures. scm.com
In the context of designing mass-separating agents, COSMO-RS is a valuable tool. For agents featuring sulfonate moieties, such as ionic liquids or surfactants used in extraction, COSMO-RS can be used to screen potential candidates computationally. By predicting how a target molecule will partition between two immiscible liquid phases (e.g., water and an organic solvent), researchers can identify the most effective separating agent without extensive and costly experimentation. scm.comresearchgate.net This allows for the rapid optimization of solvent systems for specific separation tasks. scm.com
Future Research Directions and Emerging Areas in Heptanesulfonic Acid Studies
Development of Novel Synthetic Routes for Specific Heptanesulfonic Acid Isomers
The synthesis of alkanesulfonic acids has traditionally relied on methods such as the oxidation of thiols, the addition of bisulfite to alkenes, or the sulfoxidation of alkanes. wikipedia.org However, these methods often lack the specificity required to produce structurally complex or chiral isomers, such as the various isomers of heptanesulfonic acid, including 4-heptanesulfonic acid. Future research is increasingly directed towards developing novel, stereoselective synthetic routes that offer precise control over the final molecular architecture.
One promising avenue is the adaptation of modern catalytic methods to achieve regioselective and stereoselective sulfonation. For instance, processes involving carbocation intermediates, potentially formed through the interaction of an alkane with a superacid, could offer a pathway to functionalize the heptane (B126788) chain at a specific carbon. google.com The development of chiral catalysts, such as those based on proline sulfonamides or camphor (B46023) sulfonic acid, could enable the asymmetric synthesis of chiral heptanesulfonic acid isomers, which are valuable for applications in chiral chromatography and asymmetric catalysis. nih.govnih.govacs.org
Further research into the Newman–Kwart rearrangement and other advanced organic reactions could also yield new pathways. researchgate.net These methods, combined with modern purification techniques like preparative chiral HPLC, would allow for the isolation of specific isomers in high enantiomeric purity. researchgate.net The goal is to move beyond statistical functionalization towards deterministic synthesis, where a desired isomer of heptanesulfonic acid can be produced on demand.
Table 1: Comparison of Potential Synthetic Strategies for Heptanesulfonic Acid Isomers
| Synthetic Method | General Description | Potential for Isomer Specificity | Key Research Challenge |
|---|---|---|---|
| Radical Sulfoxidation | Irradiation of heptane with sulfur dioxide and oxygen. wikipedia.org | Low; produces a mixture of isomers. | Developing catalysts to direct the radical to a specific carbon. |
| Thiol Oxidation | Oxidation of a specific heptanethiol isomer (e.g., heptane-4-thiol). wikipedia.org | High; specificity depends on the precursor thiol's synthesis. | Efficient and clean synthesis of the required thiol isomer. |
| Asymmetric Catalysis | Use of a chiral catalyst to introduce the sulfo group stereoselectively. nih.gov | Very High; can potentially produce a single enantiomer. | Designing a catalyst effective for non-activated C-H bonds in alkanes. |
| Carbocation-Mediated Sulfonation | Reaction of a heptyl carbocation with sulfur trioxide. google.com | Moderate to High; depends on controlling carbocation rearrangement. | Stabilizing the desired carbocation intermediate. |
Advanced Spectroscopic Probes for Real-Time Monitoring of Sulfonic Acid Reactions
Understanding and optimizing the synthesis of sulfonic acids requires detailed knowledge of reaction kinetics, mechanisms, and the formation of transient intermediates. Traditional offline analysis methods are often insufficient for capturing the dynamics of these reactions. Emerging research focuses on the application of advanced, in-situ spectroscopic techniques for real-time monitoring.
Flow Nuclear Magnetic Resonance (FlowNMR) spectroscopy is a particularly powerful tool in this domain. beilstein-journals.orgmagritek.com By circulating the reaction mixture from a reactor through an NMR spectrometer, chemists can acquire real-time data on the concentration of reactants, products, and intermediates without disturbing the reaction. magritek.comyoutube.com This technique could be invaluable for optimizing the conditions for the synthesis of this compound, providing immediate feedback on how changes in temperature, pressure, or catalyst loading affect reaction yield and selectivity. youtube.com
Other promising techniques include in-situ infrared (IR) and Raman spectroscopy, which can monitor changes in vibrational modes corresponding to the formation and consumption of functional groups. For more complex systems, ultrafast 2D NMR (UF2DNMR) methods are being developed that can capture multidimensional spectra in under a second, offering unprecedented insight into reaction mechanisms. rsc.org The application of these advanced spectroscopic probes will transition sulfonic acid synthesis from a trial-and-error process to a data-driven, precisely controlled science. youtube.com
Integration of Computational Chemistry with Experimental Studies for Predictive Modeling
The integration of computational chemistry with experimental work represents a paradigm shift in materials and molecule design. For sulfonic acids, this synergy can accelerate the discovery of new derivatives with tailored properties. Future research will increasingly rely on a feedback loop where computational models predict the properties of hypothetical molecules, guiding experimental chemists to synthesize only the most promising candidates.
At the core of this approach are quantum chemical methods like Density Functional Theory (DFT), which can calculate, from first principles, a wide range of molecular properties such as electronic structure, reactivity, and spectral characteristics. This data can then be used to train machine learning (ML) models. nih.gov These ML models can predict the properties of vast libraries of virtual sulfonic acid derivatives far more rapidly than DFT calculations would allow. chemrxiv.orgarxiv.org For example, a model could be trained to predict the acidity (pKa) or catalytic activity of various isomers and derivatives of heptanesulfonic acid based on a set of calculated molecular descriptors. aip.org This predictive capability saves significant time and resources in the lab.
Table 2: Conceptual Framework for Predictive Modeling of Heptanesulfonic Acid Properties
| Input (Molecular Descriptors) | Computational Method | Output (Predicted Property) | Experimental Validation |
|---|---|---|---|
| Molecular Geometry, Electronic Structure | DFT Calculations | Acidity (pKa), Bond Dissociation Energy | Titration, Calorimetry |
| Topological Indices, Fingerprints | Machine Learning (e.g., Neural Network) aip.orgulster.ac.uk | Solubility in different solvents | Solubility measurements |
| Steric and Electronic Parameters | Machine Learning (e.g., Random Forest) nih.gov | Catalytic activity for a specific reaction | Kinetic studies of catalytic performance |
| Interaction with a virtual surface | Molecular Dynamics Simulation | Adsorption energy on a catalyst support | Surface analysis techniques (e.g., TPD) |
Exploration of New Catalytic Applications for Heptanesulfonic Acid Derivatives
Sulfonic acids are well-established as strong Brønsted acid catalysts. nih.gov A significant area of future research involves designing and synthesizing derivatives of this compound for novel catalytic applications. This can be achieved by either immobilizing the sulfonic acid group onto a solid support to create a heterogeneous catalyst or by modifying the molecular structure to create a specialized organocatalyst. mdpi.commdpi.com
Heterogeneous catalysts, such as sulfonic acid-functionalized mesoporous silica (B1680970) (SBA-15) or titania, offer advantages like easy separation from the reaction mixture, reusability, and reduced corrosion. researchgate.netnih.gov Future work could involve creating derivatives of this compound with specific linkers for grafting onto these supports. The heptyl chain could influence the catalyst's surface properties, such as hydrophobicity, potentially enhancing selectivity in reactions involving nonpolar substrates. rsc.org
In the realm of organocatalysis, the heptyl group of a this compound derivative can be used to tune the catalyst's solubility and steric environment. nih.gov By incorporating the 4-heptylsulfonyl moiety into a larger, chiral molecular framework, new asymmetric catalysts could be developed for reactions like aldol (B89426) or Mannich reactions. nih.gov Furthermore, sulfonic acid-functionalized ionic liquids represent another frontier, where the heptyl group could modify the physical properties and catalytic performance of the ionic liquid in applications like biodiesel production via esterification. mdpi.comrsc.org
Strategies for Remediation and Mitigation of Perfluorinated Heptanesulfonic Acid Environmental Contamination
Per- and polyfluoroalkyl substances (PFAS) are persistent environmental pollutants, and perfluoroheptanesulfonic acid (PFHpS), the perfluorinated analogue of heptanesulfonic acid, is a member of this class. industrialchemicals.gov.aunih.gov Developing effective strategies for the remediation of PFHpS contamination from soil and water is a critical area of ongoing research. Future directions are focused on moving beyond simple sequestration to complete destruction of the highly stable carbon-fluorine bond.
Current remediation technologies primarily involve separation and concentration, such as adsorption onto granular activated carbon (GAC) or ion-exchange (IX) resins, and membrane filtration via reverse osmosis (RO). r3sustainability.comitrcweb.orgadec-innovations.com While effective at removing PFAS from water, these methods generate a concentrated waste stream that requires further treatment or disposal. adec-innovations.com A key research goal is to improve the selectivity of adsorbents for short-chain PFAS like PFHpS, which are often more mobile and less effectively captured by traditional GAC. researchgate.netmdpi.comresearch-archive.org
The most promising emerging areas involve destructive technologies. Techniques such as supercritical water oxidation (SCWO), electrochemical oxidation, and plasma-based water treatment are capable of breaking the C-F bond, mineralizing PFHpS into less harmful compounds like fluoride (B91410) ions and carbon dioxide. r3sustainability.comclu-in.orgsci-hub.seelsevierpure.com Research is focused on increasing the energy efficiency of these processes, scaling them for large-volume water treatment, and understanding the degradation pathways to ensure no harmful byproducts are formed. sci-hub.se For soil contamination, immobilization via sorption and stabilization is a current strategy, but future work aims to develop effective in-situ destruction methods. mdpi.comcswab.org
Table 3: Overview of Remediation Technologies for Perfluoroheptanesulfonic Acid (PFHpS)
| Technology | Mechanism | Pros | Cons | Development Stage |
|---|---|---|---|---|
| Granular Activated Carbon (GAC) | Adsorption r3sustainability.com | Cost-effective, well-established. r3sustainability.com | Less effective for short-chains; generates spent carbon. r3sustainability.comitrcweb.org | Field-implemented itrcweb.org |
| Ion Exchange (IX) Resins | Ion Exchange r3sustainability.com | High efficiency for broad range of PFAS; regenerable. clu-in.org | Higher cost; requires regeneration and waste management. adec-innovations.com | Field-implemented itrcweb.org |
| Reverse Osmosis (RO) | Membrane Separation itrcweb.org | Very high removal efficiency (>90%). adec-innovations.comnih.gov | Produces concentrated brine waste stream; energy-intensive. adec-innovations.com | Field-implemented itrcweb.org |
| Supercritical Water Oxidation (SCWO) | Destruction (High T & P) r3sustainability.com | Near-total destruction of PFAS (>99.9%). r3sustainability.com | High capital cost; complex operation. r3sustainability.com | Limited/Pilot Scale clu-in.org |
| Electrochemical Oxidation | Destruction (Redox) clu-in.org | Can achieve high destruction efficiency. | Potential for byproduct formation; electrode fouling. | Limited/Pilot Scale clu-in.org |
| Plasma Treatment | Destruction (Radicals) sci-hub.se | Rapid degradation. | Energy-intensive; scaling challenges. | Limited/Pilot Scale |
Q & A
Q. How can researchers resolve contradictions in reported HPLC retention data for this compound across different laboratories?
- Methodological Answer : Conduct interlaboratory studies using standardized reference materials and identical chromatographic conditions (column type, temperature, flow rate). Apply statistical tools (e.g., ANOVA or Bland-Altman analysis) to identify systematic biases. Cross-validate results with alternative techniques, such as capillary electrophoresis or ion chromatography .
- Key Considerations : Document batch-to-buffer pH variations and detector calibration differences. Replicate experiments with independent sample preparations to isolate methodological vs. instrumental errors .
Q. What strategies are effective for evaluating the stability of this compound under varying experimental conditions (e.g., high temperature, UV exposure)?
- Methodological Answer : Design accelerated stability studies by exposing the compound to stressors:
- Thermal Stability : Incubate at 40–60°C for 1–4 weeks; analyze degradation via HPLC-UV.
- Photo-Stability : Use a UV chamber (λ = 254 nm) for 48–72 hours; monitor by LC-MS for sulfonic acid breakdown products.
Report degradation kinetics (e.g., Arrhenius plots) and identify major impurities using fragmentation patterns .
Q. How can researchers reconcile conflicting toxicity data for this compound in environmental and human health studies?
- Methodological Answer : Perform systematic evidence synthesis:
- Human Studies : Aggregate epidemiological data on occupational exposure (e.g., LD50, NOAEL) and adjust for confounding variables (e.g., co-exposure to other sulfonic acids).
- Ecological Studies : Conduct acute/chronic toxicity assays in model organisms (e.g., Daphnia magna), using EPA-approved protocols (OCSPP 850.1000).
Apply weight-of-evidence frameworks to prioritize high-confidence studies and address methodological gaps (e.g., sample size, exposure duration) .
Data Presentation and Reproducibility
Q. What are best practices for documenting and sharing raw experimental data on this compound?
- Methodological Answer :
- Primary Data : Include raw chromatograms, spectral scans, and kinetic curves in supplementary files. Annotate metadata (instrument settings, software versions).
- Processed Data : Report mean ± SD for triplicate measurements and significance thresholds (p < 0.05). Use open-access repositories (e.g., Zenodo) for long-term archiving .
Safety and Regulatory Compliance
Q. What are the critical safety protocols for handling this compound in laboratory environments?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
